molecular formula C11H16BrNO2S B1522747 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide CAS No. 1187386-30-6

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide

Cat. No.: B1522747
CAS No.: 1187386-30-6
M. Wt: 306.22 g/mol
InChI Key: SKKNKSVNNSNZIZ-UHFFFAOYSA-N
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Description

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 3-Bromobenzenesulfonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine to form the intermediate 3-bromo-N-tert-butylbenzenesulfonamide.

    Step 2: The intermediate is then reacted with methylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted sulfonamides.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the S-N bond.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while hydrolysis results in the formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. Additionally, the bromine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-tert-butylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    3-Bromo-N-butyl-5-methylbenzenesulfonamide: Contains a butyl group instead of a tert-butyl group, leading to differences in steric hindrance and solubility.

    3-Bromo-N-methylbenzenesulfonamide: Lacks both the tert-butyl and methyl groups, resulting in different chemical and physical properties.

Uniqueness

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is unique due to the presence of both the tert-butyl and methyl groups, which enhance its steric and electronic properties

Properties

IUPAC Name

3-bromo-N-tert-butyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNKSVNNSNZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675301
Record name 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-30-6
Record name 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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